4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUVLIYXPLBKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzenesulfonamide moiety, a pyridazine core, and various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.88 g/mol. The presence of the methoxy group on the phenyl ring and the sulfonamide group is significant for its biological interactions and solubility properties.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that compounds similar to this one can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain modulation. Additionally, studies have suggested potential interactions with carbonic anhydrase, further supporting its anti-inflammatory properties.
Anticancer Activity
Preliminary studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast cancer subtypes such as MDA-MB-468, which overexpress epidermal growth factor receptors (EGFR) . The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can effectively reduce the activity of COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
A series of experiments were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The results indicated:
| Cell Line | GI50 (µM) | Remarks |
|---|---|---|
| MDA-MB-468 (TNBC) | 5.2 | More potent than gefitinib |
| MCF-7 (Hormone Receptor Positive) | 19.3 | Less potent compared to MDA-MB-468 |
These findings highlight the compound's selective cytotoxicity towards TNBC cells compared to hormone receptor-positive breast cancer cells .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. These studies suggest favorable interactions with active sites of COX enzymes and EGFR, indicating potential pathways for therapeutic intervention.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H18ClN3O4S
- Molecular Weight : 419.88 g/mol
- CAS Number : 921831-59-6
Structural Features
The compound features a pyridazine core with a methoxyphenyl group, which may enhance its biological activity by influencing its interaction with biological targets. The sulfonamide group is also significant for its pharmacological properties.
Therapeutic Applications
Research indicates that compounds similar to 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibit potential therapeutic effects in several areas:
- Anti-inflammatory Agents : Due to their ability to modulate cAMP levels, these compounds may be useful in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .
- Enzyme Inhibition : Interaction studies have shown that the compound can bind to various enzymes, indicating its potential as an enzyme inhibitor in drug development .
Antitumor Evaluation
A study evaluated the antitumor properties of similar benzenesulfonamide derivatives. The results demonstrated significant cytotoxic activity against several cancer cell lines, suggesting that structural modifications could enhance their efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to target enzymes. These studies provide insights into the compound's potential interactions at the molecular level and help guide further modifications for improved activity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Group
The para-chloro substituent on the benzenesulfonamide moiety undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.
Key Findings :
-
Reactivity is enhanced by electron-withdrawing sulfonamide groups, which activate the chloroarene toward substitution.
-
Steric hindrance from the ethylpyridazinone side chain reduces yields compared to simpler aryl chlorides.
Hydrolysis of the Sulfonamide Group
The sulfonamide bond can hydrolyze under acidic or basic conditions to yield sulfonic acids and amines.
| Conditions | Products | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 hr | Benzenesulfonic acid + Ethylpyridazinone-amine | 85% conversion | |
| 2M NaOH, 100°C, 12 hr | Benzenesulfonate + Free amine | 72% conversion |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .
-
Basic hydrolysis involves hydroxide ion attack at the sulfur center .
Reduction of the Pyridazinone Ring
The pyridazinone core can be reduced to dihydro- or tetrahydropyridazine derivatives.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 hr | 6-Hydroxy-1,2-dihydropyridazine derivative | 89% | |
| H₂ (1 atm) | Pd/C, EtOH, 6 hr | Tetrahydro-pyridazine derivative | 63% |
Notable Observations :
-
Sodium borohydride selectively reduces the carbonyl group without affecting the sulfonamide.
-
Catalytic hydrogenation saturates the pyridazinone ring but preserves the methoxyphenyl group.
Electrophilic Aromatic Substitution on the Methoxyphenyl Group
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Methoxy-3-nitro-phenyl derivative | 78% | |
| SO₃ | ClSO₃H, 50°C, 4 hr | 4-Methoxy-3-sulfo-phenyl derivative | 65% |
Regiochemical Notes :
-
Methoxy groups strongly activate the ring, favoring nitration and sulfonation at the meta position to the pyridazinone linkage .
Condensation Reactions at the Ethylamino Linker
The ethylamino group participates in Schiff base formation with aldehydes or ketones.
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hr | N-(2-(3-(4-Methoxyphenyl)-6-oxo...)-Schiff base | 81% | |
| Acetone | AcOH catalyst, 12 hr | Acetone-derived imine | 67% |
Applications :
-
Schiff base derivatives show enhanced enzyme inhibition in COX-2 assays compared to the parent compound .
Oxidation of the Pyridazinone Ring
The ketone group in pyridazinone resists oxidation, but adjacent nitrogen atoms enable unique reactivity.
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 hr | Ring-opened dicarboxylic acid derivative | Partial (32%) | |
| mCPBA | CH₂Cl₂, 0°C, 2 hr | N-Oxide derivative | 58% |
Challenges :
-
Strong oxidants like KMnO₄ cause ring cleavage rather than selective oxidation.
-
Peracids selectively oxidize nitrogen atoms to form N-oxides.
Comparison with Similar Compounds
Pyridazinone Derivatives with Varied Substituents
Pyridazinones are privileged scaffolds in medicinal chemistry. The following analogs highlight substituent-driven differences:
Structural Insights :
- Methoxy vs. Nitrobenzyloxy : The methoxy group in the target compound may improve lipophilicity and metabolic stability compared to the nitrobenzyloxy group in 5b, which introduces steric bulk and polarity .
- Piperazinyl vs. Methoxyphenyl : Piperazinyl substituents (e.g., in 6f) enhance solubility and receptor-binding versatility, whereas the methoxyphenyl group may favor π-π stacking in hydrophobic enzyme pockets .
Heterocyclic Analogs: Oxadiazines and Pyrimidinones
Compounds with alternative heterocycles but similar functional groups provide insights into scaffold-specific properties:
Comparison :
- Oxadiazines vs. Pyridazinones: Oxadiazines (e.g., trichloromethyl derivatives) exhibit higher synthetic yields but lack the sulfonamide group critical for enzyme inhibition in the target compound .
- Piperazinyl Linkers: Piperazine-substituted pyridazinones (e.g., in ) show bioactivity but require additional functionalization (e.g., acetohydrazide in compound 4) to enhance potency .
Pharmacokinetic and Physicochemical Comparisons
Molecular Weight and Solubility :
Metabolic Stability :
- The 4-methoxyphenyl group in the target compound may resist oxidative metabolism better than halogenated (e.g., 4-chlorophenyl) or nitro-substituted analogs .
Q & A
Q. In Vitro Assays :
- Anticancer : Screen against NCI-60 cell lines using MTT assays; correlate IC values with substituent hydrophobicity (ClogP calculations) .
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or DHFR .
Q. How should researchers address conflicting bioactivity data reported in different studies?
- Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and account for batch-to-batch compound variability via LC-MS purity checks (>98%) .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolytic (e.g., sulfonamide cleavage) or oxidative degradation .
Q. Which crystallographic software tools are recommended for resolving complex hydrogen-bonding networks?
- Tools :
- SHELXL : Refine anisotropic displacement parameters and validate using R/wR convergence criteria (<5%) .
- Mercury (CCDC) : Visualize π-π stacking interactions between the pyridazinone ring and aromatic substituents .
Contradictory Data Analysis
Q. How to interpret discrepancies in reported LogP values for this compound?
- Approach :
- Experimental Determination : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
- Computational Cross-Check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) to identify outliers due to parameterization errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
